molecular formula C12H10ClN3O2 B8747448 N-(3-Chloro-2-methylphenyl)-3-nitropyridin-2-amine CAS No. 61963-69-7

N-(3-Chloro-2-methylphenyl)-3-nitropyridin-2-amine

Cat. No. B8747448
CAS No.: 61963-69-7
M. Wt: 263.68 g/mol
InChI Key: SUXXKOOWIISTQN-UHFFFAOYSA-N
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Patent
US04144341

Procedure details

A mixture of 6.3 g. (0.04 mole) of 2-chloro-3-nitropyridine and 16.9 g. (0.12 mole) of 3-chloro-2-methylaniline was heated in an oil bath to 170° C. when the temperature spontaneously rose to 185° C. After an additional 10 minutes at 180° C., the mixture was cooled to 50° C. and extracted with a solution of 75 ml. of water and 25 ml. of acetic acid. The insolubles were collected, air dried, dissolved in methylene chloride, and the solution was dried over magnesium sulfate. The solution was concentrated to a small volume and diluted with 50 ml. of ether which caused crystallization of 6.6 g. of 2-(3-chloro-2-methylanilino)-3-nitropyridine, m.p. 134°-135° C.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:11][C:12]1[C:13]([CH3:19])=[C:14]([CH:16]=[CH:17][CH:18]=1)[NH2:15]>>[Cl:11][C:12]1[C:13]([CH3:19])=[C:14]([CH:16]=[CH:17][CH:18]=1)[NH:15][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.04 mol
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
0.12 mol
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 6.3 g
CUSTOM
Type
CUSTOM
Details
spontaneously rose to 185° C
EXTRACTION
Type
EXTRACTION
Details
extracted with a solution of 75 ml
CUSTOM
Type
CUSTOM
Details
The insolubles were collected
CUSTOM
Type
CUSTOM
Details
air dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to a small volume
ADDITION
Type
ADDITION
Details
diluted with 50 ml
CUSTOM
Type
CUSTOM
Details
crystallization of 6.6 g

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC=1C(=C(NC2=NC=CC=C2[N+](=O)[O-])C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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